4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide
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Overview
Description
4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the thiomorpholine group: This step involves the incorporation of the thiomorpholine moiety into the naphthyridine core.
Attachment of the benzamide group: The final step involves the coupling of the benzamide group to the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide and naphthyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone
Uniqueness
4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide is unique due to its specific structural features, such as the combination of the naphthyridine core with the thiomorpholine and benzamide groups. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-2-7-16-18(25-15-5-3-14(4-6-15)19(22)27)17(12-23-20(16)24-13)21(28)26-8-10-29-11-9-26/h2-7,12H,8-11H2,1H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQEXKZASJFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)N)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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